molecular formula C16H14Cl2N2O4S B12435305 2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide

2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide

Cat. No.: B12435305
M. Wt: 401.3 g/mol
InChI Key: RSCMVRBCGVUKGX-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide is a complex organic compound that belongs to the class of sulfonyl amides This compound is characterized by the presence of a dichloro-substituted prop-2-enamide backbone, a methoxypyridinyl group, and a phenylmethanesulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide typically involves multiple steps. One common approach is the reaction of 2,3-dichloroprop-2-enamide with 6-methoxypyridine-3-amine in the presence of a suitable base, followed by the introduction of the phenylmethanesulfonyl group through sulfonylation reactions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to reduce double bonds.

    Substitution: The chlorine atoms in the compound can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like alkyl halides or aryl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce dechlorinated derivatives, and substitution reactions can result in a variety of substituted amides.

Scientific Research Applications

2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl amides have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-{[(4-methylphenyl)methyl]sulfanyl}prop-2-enamide
  • (2Z)-3-(benzylsulfanyl)-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide

Uniqueness

Compared to similar compounds, 2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-phenylmethanesulfonylprop-2-enamide is unique due to the presence of the phenylmethanesulfonyl group, which can impart distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14Cl2N2O4S

Molecular Weight

401.3 g/mol

IUPAC Name

3-benzylsulfonyl-2,3-dichloro-N-(6-methoxypyridin-3-yl)prop-2-enamide

InChI

InChI=1S/C16H14Cl2N2O4S/c1-24-13-8-7-12(9-19-13)20-16(21)14(17)15(18)25(22,23)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,21)

InChI Key

RSCMVRBCGVUKGX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C(=C(S(=O)(=O)CC2=CC=CC=C2)Cl)Cl

Origin of Product

United States

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